molecular formula C15H11Br2N3O2 B10893356 3-(3-bromophenyl)-N-(5-bromopyridin-2-yl)-4,5-dihydro-1,2-oxazole-5-carboxamide

3-(3-bromophenyl)-N-(5-bromopyridin-2-yl)-4,5-dihydro-1,2-oxazole-5-carboxamide

Cat. No.: B10893356
M. Wt: 425.07 g/mol
InChI Key: HRFWBTWJZGAATA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(3-BROMOPHENYL)-N~5~-(5-BROMO-2-PYRIDYL)-4,5-DIHYDRO-5-ISOXAZOLECARBOXAMIDE is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes bromophenyl and bromopyridyl groups attached to an isoxazole ring. The presence of bromine atoms in the molecule makes it a valuable candidate for various chemical reactions and applications.

Properties

Molecular Formula

C15H11Br2N3O2

Molecular Weight

425.07 g/mol

IUPAC Name

3-(3-bromophenyl)-N-(5-bromopyridin-2-yl)-4,5-dihydro-1,2-oxazole-5-carboxamide

InChI

InChI=1S/C15H11Br2N3O2/c16-10-3-1-2-9(6-10)12-7-13(22-20-12)15(21)19-14-5-4-11(17)8-18-14/h1-6,8,13H,7H2,(H,18,19,21)

InChI Key

HRFWBTWJZGAATA-UHFFFAOYSA-N

Canonical SMILES

C1C(ON=C1C2=CC(=CC=C2)Br)C(=O)NC3=NC=C(C=C3)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-BROMOPHENYL)-N~5~-(5-BROMO-2-PYRIDYL)-4,5-DIHYDRO-5-ISOXAZOLECARBOXAMIDE typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 3-bromophenylhydrazine with 5-bromo-2-pyridinecarboxylic acid under specific conditions to form the desired isoxazolecarboxamide. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as palladium or copper to facilitate the formation of the isoxazole ring.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product with the desired specifications.

Chemical Reactions Analysis

Types of Reactions

3-(3-BROMOPHENYL)-N~5~-(5-BROMO-2-PYRIDYL)-4,5-DIHYDRO-5-ISOXAZOLECARBOXAMIDE undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine atoms in the molecule make it susceptible to nucleophilic substitution reactions, where nucleophiles like amines or thiols can replace the bromine atoms.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide

    Reducing agents: Sodium borohydride, lithium aluminum hydride

    Nucleophiles: Amines, thiols

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives of the original compound.

Scientific Research Applications

3-(3-BROMOPHENYL)-N~5~-(5-BROMO-2-PYRIDYL)-4,5-DIHYDRO-5-ISOXAZOLECARBOXAMIDE has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as a drug candidate for the treatment of various diseases.

    Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 3-(3-BROMOPHENYL)-N~5~-(5-BROMO-2-PYRIDYL)-4,5-DIHYDRO-5-ISOXAZOLECARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    5-Bromo-2-chloro-N-(1-phenylethyl)pyridine-3-sulfonamide: A compound with similar structural features and potential biological activities.

    2-Fluoro-4-methylpyridine: Another compound used in the synthesis of related molecules.

Uniqueness

3-(3-BROMOPHENYL)-N~5~-(5-BROMO-2-PYRIDYL)-4,5-DIHYDRO-5-ISOXAZOLECARBOXAMIDE stands out due to its unique combination of bromophenyl and bromopyridyl groups attached to an isoxazole ring. This structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.